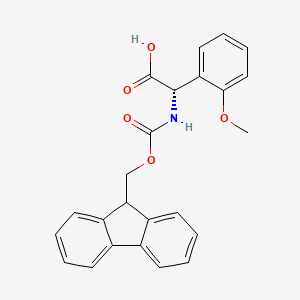

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2-methoxyphenyl)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2-methoxyphenyl)acetic acid, also known as Fluoren-9-ylmethoxycarbonylaminoacetic acid (FMAA), is a compound that has been studied for its potential use in various scientific research applications. FMAA has been found to be a useful tool in the synthesis of peptides and proteins, as well as in the study of the mechanisms of action of various compounds. Additionally, FMAA has been used to study the biochemical and physiological effects of various compounds, as well as the advantages and limitations of laboratory experiments. In

Aplicaciones Científicas De Investigación

Hydrogel Formulation

Fmoc-(S)-2-Methoxy-phenylglycine, like other Fmoc-functionalized amino acids and peptides, has been used to construct hydrogels . Hydrogels are three-dimensional materials that can encapsulate high amounts of water or other biological fluids . They can be prepared using both synthetic or natural polymers, and their mechanical and functional properties may change according to the preparation method, the solvent, the pH, and other experimental parameters .

Biomedical Applications

Fmoc-(S)-2-Methoxy-phenylglycine-based hydrogels are biocompatible materials suitable for biological, biomedical, and biotechnological applications . They have been proposed for many applications, such as the formulation of membranes and coatings, generation of components for sensors , and optimization of tools for delivery of drugs and/or diagnostic agents .

Tissue Engineering

The remarkable mechanical rigidity of Fmoc-(S)-2-Methoxy-phenylglycine-based hydrogels, the direct correlation between rheological properties and peptide concentration, and its capability to support cell adhesion make it a promising, tunable, and versatile scaffold for tissue engineering .

Bioprinting Applications

A novel class of synthetic hydrogel-forming amphiphilic cationic peptides, containing an aliphatic region and a Lys residue, was proposed as a scaffold for bioprinting applications . Fmoc-(S)-2-Methoxy-phenylglycine derivatives of these peptides retain their capability to gel and act as potential materials for tissue engineering .

Drug Delivery

Fmoc-(S)-2-Methoxy-phenylglycine-based hydrogels have been used as drug delivery systems . The hydrogels can encapsulate drugs and release them in a controlled manner, making them ideal for therapeutic applications .

Diagnostic Tools for Imaging

Fmoc-(S)-2-Methoxy-phenylglycine-based hydrogels can also be used as diagnostic tools for imaging . The hydrogels can encapsulate imaging agents and release them in a controlled manner, providing a means to visualize biological processes in real-time .

Mecanismo De Acción

Target of Action

Fmoc-(S)-2-Methoxy-phenylglycine, also known as (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2-methoxyphenyl)acetic acid or (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(2-methoxyphenyl)acetic acid, is primarily used as a protecting group for amines in peptide synthesis . The primary target of this compound is the amine group of amino acids, which it protects during the synthesis process .

Mode of Action

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of a carbamate, which serves to protect the amine during subsequent steps of the synthesis . The Fmoc group is base-labile, meaning it can be removed by treatment with a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The use of Fmoc-(S)-2-Methoxy-phenylglycine is primarily associated with the biochemical pathway of peptide synthesis . In this context, it plays a crucial role in the protection and deprotection of amines, allowing for the efficient and accurate assembly of peptides .

Pharmacokinetics

It’s worth noting that the fmoc group has an approximate half-life of 6 seconds in a solution of 20% piperidine in dmf .

Result of Action

The primary result of the action of Fmoc-(S)-2-Methoxy-phenylglycine is the protection of amines during peptide synthesis . This allows for the accurate and efficient assembly of peptides, including ones of significant size and complexity .

Action Environment

The action of Fmoc-(S)-2-Methoxy-phenylglycine is influenced by the chemical environment in which it is used. For example, the presence of a base is necessary for the removal of the Fmoc group . Additionally, the use of strictly controlled piperidine is avoided by using a solution of 5% piperazine, 1% DBU, and 1% formic acid in DMF .

Propiedades

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(2-methoxyphenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO5/c1-29-21-13-7-6-12-19(21)22(23(26)27)25-24(28)30-14-20-17-10-4-2-8-15(17)16-9-3-5-11-18(16)20/h2-13,20,22H,14H2,1H3,(H,25,28)(H,26,27)/t22-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZAACEXURLBYEU-QFIPXVFZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10590422 |

Source

|

| Record name | (2S)-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)(2-methoxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2-methoxyphenyl)acetic acid | |

CAS RN |

1176648-58-0 |

Source

|

| Record name | (2S)-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)(2-methoxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-(2-Furylmethyl)pyrrolidin-3-YL]methanamine oxalate](/img/structure/B1341663.png)

![C-(5-Thiophen-2-yl-[1,2,4]oxadiazol-3-yl)-methylamine](/img/structure/B1341719.png)

![3-(4-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1341728.png)